N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- A 7-methyl group at position 6.
- A 5-oxo (keto) group at position 5.
- A 3-(trifluoromethyl)benzamide substituent at position 6.
The amide functionality at position 6 allows for hydrogen bonding, which may affect crystallization and solubility.
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-8-11(13(23)21-5-6-24-14(21)19-8)20-12(22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYBYRKULJJYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions
-
Thiazolopyrimidine Core Synthesis
Starting Materials: 2-aminothiazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, under reflux conditions.
Intermediate Formation: The intermediate 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine is formed.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolopyrimidine core is known to interact with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key differences in substituents among thiazolo[3,2-a]pyrimidine derivatives:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s trifluoromethyl group contrasts with bromine (moderately electron-withdrawing) in and methoxy (electron-donating) in .
- Amide vs. Ester at Position 6: The amide group in the target compound and enables stronger hydrogen bonding (donor/acceptor) compared to esters in , which act only as acceptors .
Crystallographic and Packing Behavior
- Halogen Interactions : The bromine substituent in facilitates π-halogen interactions, contributing to dense crystal packing .
- Hydrogen Bonding : Methoxy groups in participate in C–H···O and N–H···O bonds, forming layered or helical supramolecular architectures . The target compound’s amide and CF₃ groups may promote unique hydrogen-bonding networks or hydrophobic interactions.
Research Implications
- Drug Design : The trifluoromethyl group in the target compound may improve bioavailability compared to brominated or methoxylated analogs due to enhanced lipophilicity .
- Material Science : Variations in substituents (e.g., CF₃ vs. OCH₃) could tailor solubility and crystal morphology for optoelectronic applications.
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is classified as a thiazolopyrimidine derivative, characterized by a thiazole and pyrimidine ring system. Its molecular formula is , with a molecular weight of 291.37 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
This compound primarily acts as a glutamate receptor antagonist . This mechanism suggests its potential role in modulating neurotransmission pathways critical for various neurological functions, including learning and memory.
Biochemical Pathways
The compound's interaction with glutamate receptors could lead to alterations in several biochemical pathways:
- Glutamatergic neurotransmission : Inhibition may reduce excitotoxicity associated with neurodegenerative diseases.
- Apoptotic pathways : Some studies indicate that thiazole derivatives can induce apoptosis in cancer cells via caspase-dependent mechanisms .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolopyrimidine derivatives. For instance, modifications to the N-aryl amide group have been shown to enhance in vitro activity against Plasmodium falciparum, indicating potential antimalarial applications .
Anticancer Potential
The compound has demonstrated promising results in inhibiting cancer cell proliferation. In vitro assays have shown that it can effectively reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent. The exact IC50 values vary based on the specific structural modifications made to the parent compound.
Case Studies and Research Findings
- Antimalarial Activity : A systematic SAR study revealed that specific modifications to the thiazole ring significantly enhance antimalarial activity while maintaining low cytotoxicity in human liver cell lines (HepG2) .
- Leishmanicidal Activity : Hybrid compounds derived from thiazoles have shown effectiveness against Leishmania infantum, exhibiting low toxicity to mammalian cells while significantly reducing parasite survival rates .
- Cytotoxicity against Cancer Cells : In vitro studies have indicated that certain derivatives exhibit higher cytotoxicity than established chemotherapeutics like doxorubicin against prostate cancer cells (PC3). These findings suggest that further exploration into this compound's analogs may yield effective cancer therapies .
Data Tables
Q & A
Advanced Research Question
- In vitro kinase assays : Use recombinant BRAF V600E mutant protein in ATP-coupled assays, monitoring phosphorylation of MEK1/2 via ELISA or Western blot .
- Cellular potency : Evaluate IC50 in KRAS-mutant cell lines (e.g., A375 melanoma) by measuring pMEK suppression after 24-hour treatment .
- Selectivity profiling : Screen against a panel of 300 kinases to rule off-target effects (RAF709, a related compound, showed >100-fold selectivity for BRAF over other kinases) .
How can researchers resolve contradictions between in vitro potency and physicochemical properties like solubility during lead optimization?
Advanced Research Question
- Structural modifications : Replace lipophilic groups (e.g., pyridone) with polar tetrahydropyranyl-oxy substituents to enhance aqueous solubility while retaining kinase affinity .
- Co-solvent systems : Use DMSO/PEG400 mixtures (10–20% v/v) for in vivo formulations to improve bioavailability .
- Thermodynamic solubility assays : Compare intrinsic vs. kinetic solubility in PBS (pH 7.4) to identify polymorphic forms affecting dissolution .
What strategies are effective in conducting structure-activity relationship (SAR) studies by modifying substituents on the thiazolo[3,2-a]pyrimidine core?
Advanced Research Question
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3 at position 3) to enhance metabolic stability .
- Bioisosteric replacement : Replace benzylidene moieties with fluorinated analogs (e.g., 2-fluorobenzylidene) to modulate steric and electronic effects .
- Heterocycle substitution : Test pyrazine or imidazole rings in place of phenyl groups to improve target engagement .
What computational approaches are utilized to predict binding modes and affinity of this compound with target proteins?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with BRAF’s ATP-binding pocket, focusing on key residues (e.g., Lys483, Glu501) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Asp594 and Phe583 .
- Free-energy calculations : Apply MM-GBSA to predict ΔGbinding for analogs with modified trifluoromethylbenzamide groups .
How should crystallographic data discrepancies be addressed when refining the molecular structure using programs like SHELXL?
Advanced Research Question
- Data-to-parameter ratio : Maintain ≥15:1 to avoid overfitting; truncate weak reflections (I < 2σ(I)) if necessary .
- Hydrogen placement : Use riding models (C–H = 0.93–0.98 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .
- Twinning analysis : Apply SHELXD to detect pseudo-merohedral twinning and refine using HKLF5 format .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
